6,7-Difluoro-1-tetralone

Beschreibung

BenchChem offers high-quality 6,7-Difluoro-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoro-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

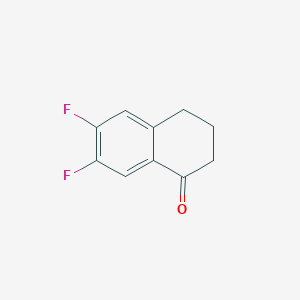

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBYMJRIQHKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435600 | |

| Record name | 6,7-DIFLUORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137114-68-2 | |

| Record name | 6,7-DIFLUORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-Difluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6,7-Difluoro-1-tetralone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodology.

Core Chemical Properties

6,7-Difluoro-1-tetralone is a bicyclic aromatic ketone with the chemical formula C₁₀H₈F₂O. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 6,7-Difluoro-1-tetralone

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Melting Point | 94-98 °C |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | Soluble in common organic solvents such as chloroform and ethyl acetate. |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 6,7-Difluoro-1-tetralone.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | dd, J = 8.8, 6.8 Hz | 1H | H-5 |

| 7.01 | t, J = 8.8 Hz | 1H | H-8 |

| 2.95 | t, J = 6.2 Hz | 2H | C(4)H₂ |

| 2.65 | t, J = 6.6 Hz | 2H | C(2)H₂ |

| 2.15 | m | 2H | C(3)H₂ |

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 196.4 | C-1 |

| 154.5 (dd, J = 253.5, 13.1 Hz) | C-7 |

| 151.0 (dd, J = 250.5, 12.1 Hz) | C-6 |

| 131.8 (dd, J = 6.1, 3.0 Hz) | C-4a |

| 128.8 (dd, J = 7.1, 4.0 Hz) | C-8a |

| 113.8 (d, J = 18.2 Hz) | C-8 |

| 113.4 (d, J = 18.2 Hz) | C-5 |

| 38.8 | C-2 |

| 29.8 | C-4 |

| 22.8 | C-3 |

Table 4: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| -128.3 | F-7 |

| -135.9 | F-6 |

Table 5: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1610, 1500 (C=C, aromatic) |

| MS (EI, m/z) | 182 [M]⁺, 154, 126 |

Experimental Protocols

A plausible and commonly employed method for the synthesis of 6,7-Difluoro-1-tetralone is the intramolecular Friedel-Crafts acylation of a substituted phenylbutyric acid.

Synthesis of 6,7-Difluoro-1-tetralone

A general procedure for the synthesis of fluorinated tetralones involves the cyclization of the corresponding 4-phenylbutyric acid derivative. In the case of 6,7-Difluoro-1-tetralone, the precursor would be 4-(3,4-difluorophenyl)butanoic acid.

To a stirred solution of 4-(3,4-difluorophenyl)butanoic acid (1 equivalent) in an appropriate solvent, a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent is added. The reaction mixture is then heated, typically between 80-120 °C, for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it onto ice water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford 6,7-Difluoro-1-tetralone.

Logical Relationships in Synthesis

The synthesis of 6,7-Difluoro-1-tetralone follows a logical progression from a readily available starting material through a key cyclization step. This can be visualized as a simple workflow.

Potential Applications in Drug Development

While specific biological activities for 6,7-Difluoro-1-tetralone are not extensively documented in publicly available literature, the tetralone scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties. Therefore, 6,7-Difluoro-1-tetralone serves as a valuable intermediate for the synthesis of novel drug candidates.

The general workflow for utilizing this compound in a drug discovery program can be illustrated as follows:

References

6,7-Difluoro-1-tetralone: A Technical Guide for Researchers

CAS Number: 137114-68-2

This technical guide provides an in-depth overview of 6,7-Difluoro-1-tetralone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document compiles its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and explores its applications in medicinal chemistry.

Core Chemical and Physical Properties

| Property | Value |

| CAS Number | 137114-68-2[2][3][4] |

| Molecular Formula | C₁₀H₈F₂O[1][4] |

| Molecular Weight | 182.17 g/mol [1][4] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in common organic solvents.[5] |

Synthesis and Experimental Protocols

The synthesis of tetralone derivatives often involves an intramolecular Friedel-Crafts acylation of a corresponding aryl-substituted butyric acid.[6][7][8][9] While a specific detailed protocol for 6,7-Difluoro-1-tetralone is not widely published, a general procedure adapted from the synthesis of similar analogs is presented below.

General Synthesis Workflow

Caption: General synthesis workflow for 6,7-Difluoro-1-tetralone.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization for 6,7-Difluoro-1-tetralone.

Materials:

-

4-(3,4-Difluorophenyl)butyric acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a stirred solution of 4-(3,4-difluorophenyl)butyric acid in dichloromethane, add polyphosphoric acid (or Eaton's reagent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6,7-Difluoro-1-tetralone.

Characterization Methods

The structure and purity of 6,7-Difluoro-1-tetralone can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the three methylene groups of the tetralone ring system. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 6,7-Difluoro-1-tetralone is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of 6,7-Difluoro-1-tetralone (182.17 g/mol ). The fragmentation pattern will likely involve the loss of small molecules such as CO and C₂H₄, which is characteristic of tetralone structures.[1]

Applications in Drug Discovery and Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[10] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates.[11]

Potential Therapeutic Targets

Derivatives of tetralone have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Some tetralone derivatives have shown pro-apoptotic properties in cancer cell lines.[12]

-

Neuroprotective Agents: The tetralone core is found in molecules targeting neurodegenerative diseases.

-

Anti-inflammatory and Analgesic Drugs: Fluorinated tetralones serve as intermediates in the synthesis of anti-inflammatory and pain-relieving medications.[11]

Logical Workflow for Drug Discovery

Caption: A typical workflow for drug discovery using 6,7-Difluoro-1-tetralone.

The unique electronic properties conferred by the difluoro substitution pattern make 6,7-Difluoro-1-tetralone a compelling starting material for the synthesis of novel bioactive molecules. Further research into its derivatization and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,7-DIFLUORO-1-TETRALONE | 137114-68-2 [amp.chemicalbook.com]

- 3. 137114-68-2 CAS MSDS (6,7-DIFLUORO-1-TETRALONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Molecular Structure of 6,7-Difluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 6,7-Difluoro-1-tetralone. While experimental data for this specific compound is not extensively available in public literature, this document compiles information from related structures and predictive methodologies to serve as a valuable resource for researchers.

Molecular Structure and Properties

6,7-Difluoro-1-tetralone is a fluorinated derivative of 1-tetralone, a bicyclic aromatic ketone. The core structure consists of a benzene ring fused to a cyclohexanone ring. The fluorine atoms are substituted at positions 6 and 7 of the aromatic ring.

Table 1: Physicochemical Properties of 6,7-Difluoro-1-tetralone

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈F₂O | - |

| Molecular Weight | 182.17 g/mol | - |

| Appearance | Predicted: White to off-white solid | Inferred from similar tetralones |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from similar tetralones |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6,7-Difluoro-1-tetralone, based on the analysis of structurally similar compounds and the known effects of fluorine substitution on spectroscopic signatures.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 1H | H-8 |

| ~ 7.2 | d | 1H | H-5 |

| ~ 2.9 | t | 2H | H-4 |

| ~ 2.6 | t | 2H | H-2 |

| ~ 2.1 | p | 2H | H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 197 | C-1 (C=O) |

| ~ 150 (d) | C-6 or C-7 (C-F) |

| ~ 148 (d) | C-7 or C-6 (C-F) |

| ~ 135 (d) | C-4a or C-8a |

| ~ 130 (d) | C-8a or C-4a |

| ~ 115 (d) | C-5 or C-8 |

| ~ 112 (d) | C-8 or C-5 |

| ~ 39 | C-2 |

| ~ 30 | C-4 |

| ~ 23 | C-3 |

Table 4: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| -110 to -120 | m |

| -115 to -125 | m |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1685 | Strong | C=O stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500 | Medium-Weak | Aromatic C=C stretch |

| 1250 - 1100 | Strong | C-F stretch |

Table 6: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ |

| 154 | Moderate | [M - CO]⁺ |

| 126 | Moderate | [M - CO - C₂H₄]⁺ |

Synthesis Methodology

The synthesis of 6,7-Difluoro-1-tetralone is expected to follow established methods for the preparation of substituted tetralones, primarily through an intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid.

General Experimental Protocol

A plausible synthetic route involves the following steps:

-

Starting Material: 4-(3,4-Difluorophenyl)butyric acid.

-

Cyclization: The butyric acid derivative is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, and heated to promote intramolecular Friedel-Crafts acylation.

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel.

Potential Biological Significance and Applications

The 1-tetralone scaffold is a common motif in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

Substituted tetralones have been reported to exhibit activities including:

-

Anticancer/Antiproliferative: Certain tetralone derivatives have shown cytotoxicity against various cancer cell lines.[1][2]

-

Monoamine Oxidase (MAO) Inhibition: The tetralone scaffold is a promising basis for the design of MAO inhibitors, which are relevant for the treatment of neurodegenerative diseases like Parkinson's disease and depression.[3]

-

Antimicrobial and Antifungal: Some tetralone derivatives have demonstrated efficacy against bacterial and fungal strains.[4]

The biological activity of 6,7-Difluoro-1-tetralone has not been specifically reported, but its structure suggests it would be a valuable candidate for screening in these and other therapeutic areas.

Interdisciplinary Relationship in Drug Discovery

The development of a new chemical entity like 6,7-Difluoro-1-tetralone for therapeutic applications involves a collaborative effort across multiple scientific disciplines.

Conclusion

6,7-Difluoro-1-tetralone represents a potentially valuable, yet underexplored, molecule for drug discovery and development. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The known biological activities of related tetralone scaffolds suggest that this compound warrants further investigation for its therapeutic potential. Researchers in the field are encouraged to use this information as a starting point for the synthesis, characterization, and biological evaluation of this and other novel fluorinated tetralones.

References

- 1. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6,7-Difluoro-1-tetralone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Difluoro-1-tetralone, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data points for 6,7-Difluoro-1-tetralone, providing a clear and concise reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | dd (J = 8.8, 5.4 Hz) | 1H | H-5 |

| 7.28 | t (J = 8.8 Hz) | 1H | H-8 |

| 3.01 | t (J = 6.2 Hz) | 2H | C(4)H₂ |

| 2.68 | t (J = 6.5 Hz) | 2H | C(2)H₂ |

| 2.15 | m | 2H | C(3)H₂ |

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 195.8 (d, J=3.0 Hz) | C-1 |

| 164.3 (dd, J=254, 15.0 Hz) | C-7 |

| 152.0 (dd, J=251, 13.0 Hz) | C-6 |

| 135.0 (d, J=6.0 Hz) | C-4a |

| 129.5 (d, J=8.0 Hz) | C-8a |

| 115.8 (d, J=22.0 Hz) | C-8 |

| 113.4 (d, J=21.0 Hz) | C-5 |

| 38.9 | C-2 |

| 29.3 | C-4 |

| 22.8 | C-3 |

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1685 | C=O (Aromatic Ketone) |

| 1610, 1505 | C=C (Aromatic) |

| 1280, 1120 | C-F (Aryl Fluoride) |

Spectrum acquired as a neat solid.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 182.05 | [M]⁺ (Molecular Ion) |

| 154 | [M-CO]⁺ |

| 126 | [M-CO-C₂H₄]⁺ |

Electron Ionization (EI) was used.

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum of the neat solid was recorded, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The mass-to-charge ratio (m/z) of the fragments is reported.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like 6,7-Difluoro-1-tetralone.

Caption: Workflow for the synthesis and spectroscopic characterization.

Synthesis of 6,7-Difluoro-1-tetralone from 1,2-difluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6,7-Difluoro-1-tetralone, a valuable intermediate in medicinal chemistry and drug development, starting from the readily available 1,2-difluorobenzene. The synthesis involves a three-step sequence: Friedel-Crafts acylation, a ketone reduction, and an intramolecular cyclization. This document details the experimental protocols, presents quantitative data for analogous transformations, and visualizes the synthetic and experimental workflows.

Synthetic Pathway Overview

The synthesis of 6,7-Difluoro-1-tetralone from 1,2-difluorobenzene is typically achieved through a three-step process:

-

Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(3,4-difluorobenzoyl)propionic acid.

-

Reduction: The keto group of 3-(3,4-difluorobenzoyl)propionic acid is reduced to a methylene group to form 4-(3,4-difluorophenyl)butanoic acid. The Clemmensen reduction is a classic method for this transformation.

-

Intramolecular Friedel-Crafts Cyclization: The resulting 4-(3,4-difluorophenyl)butanoic acid undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent, to afford the target molecule, 6,7-Difluoro-1-tetralone.

Data Presentation

The following tables summarize typical quantitative data for each key reaction step, based on analogous transformations found in the literature. This data provides a comparative overview of expected yields and reaction conditions.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds with Succinic Anhydride

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| 1,3-Difluorobenzene | AlCl₃ | Dichloromethane | 2-4 hours | Reflux | 92-95 |

| Benzene | AlCl₃ | Benzene | 30 minutes | Reflux | 77-82 |

| Toluene | AlCl₃ | None (Solvent-free) | 5 minutes | Room Temp. | 95 |

| Biphenyl | AlCl₃ | Dichloromethane | - | - | 6 |

| Biphenyl | AlCl₃ | None (Ball Milling) | 2 hours | - | 69 |

Table 2: Reduction of Aryl-Alkyl Ketones

| Substrate | Reduction Method | Reagents | Typical Yield (%) |

| Aryl-alkyl ketones | Clemmensen Reduction | Zn(Hg), conc. HCl | 60-80 |

| β-Benzoylpropionic acid | Clemmensen Reduction | Zn(Hg), conc. HCl | High |

| Cholestane-3-one | Modified Clemmensen | Activated Zn, HCl/ether | ~76 |

| 3-Phenylpropionic acid methyl ester | Catalytic Hydrogenation | Re/TiO₂ | 96 (alcohol product) |

Table 3: Intramolecular Friedel-Crafts Cyclization of 4-Arylbutyric Acids to Tetralones

| Substrate | Catalyst | Reaction Conditions | Yield (%) |

| 4-Arylbutyric acid derivative | Eaton's Reagent | 75 °C, 2 hours | 95 |

| 4-Arylbutyric acid | Eaton's Reagent | Room Temp, 12 hours | 88 |

| 4-Phenylbutyric acid | Polyphosphoric Acid | 220 °C, 10 hours | 81 |

| Diacid for sesquiterpene synthesis | Polyphosphoric Acid | - | 63 |

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of 6,7-Difluoro-1-tetralone.

Step 1: Synthesis of 3-(3,4-Difluorobenzoyl)propionic Acid

Reaction Principle: This step involves the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The electrophilic acylium ion generated from succinic anhydride and AlCl₃ attacks the electron-rich aromatic ring.

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (powdered)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene or a mixture of ethanol and water (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Addition funnel

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

In a separate flask, dissolve succinic anhydride (1.1 eq) in anhydrous dichloromethane.

-

Transfer the succinic anhydride solution to the addition funnel and add it dropwise to the stirred aluminum chloride suspension, maintaining the internal temperature below 10 °C.

-

After the addition is complete, add 1,2-difluorobenzene (1.0 eq) dropwise via the addition funnel, again keeping the temperature below 10 °C.

-

Once all reactants have been added, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or ethanol/water) to yield pure 3-(3,4-Difluorobenzoyl)propionic acid.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of 4-(3,4-Difluorophenyl)butanoic Acid

Reaction Principle: This step involves the reduction of the ketone functionality in 3-(3,4-difluorobenzoyl)propionic acid to a methylene group using the Clemmensen reduction. This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions with zinc amalgam.[1][2]

Materials:

-

3-(3,4-Difluorobenzoyl)propionic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 3-(3,4-difluorobenzoyl)propionic acid.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-(3,4-difluorophenyl)butanoic acid.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Characterize the product using spectroscopic methods.

Step 3: Synthesis of 6,7-Difluoro-1-tetralone

Reaction Principle: This final step is an intramolecular Friedel-Crafts acylation (cyclization) of 4-(3,4-difluorophenyl)butanoic acid. The reaction is promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which facilitates the formation of an acylium ion that attacks the aromatic ring to form the tetralone.[3][4][5]

Materials:

-

4-(3,4-Difluorophenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Standard laboratory glassware

Procedure (using Polyphosphoric Acid):

-

Place 4-(3,4-difluorophenyl)butanoic acid in a round-bottom flask.

-

Add polyphosphoric acid (typically in large excess by weight).

-

Heat the mixture with stirring to a temperature between 80-100 °C for 2-4 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 6,7-Difluoro-1-tetralone.

-

Purify the product by column chromatography or recrystallization.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

The following diagrams visualize the synthetic pathway and the general experimental workflow for the synthesis of 6,7-Difluoro-1-tetralone.

Caption: Overall synthetic pathway for 6,7-Difluoro-1-tetralone.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 6,7-Difluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular Friedel-Crafts acylation, a pivotal reaction in synthetic organic chemistry, with a specific focus on the production of 6,7-Difluoro-1-tetralone. This compound serves as a crucial intermediate in the development of various pharmaceutical agents. This document outlines the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] When applied intramolecularly, this reaction becomes a powerful tool for the synthesis of cyclic ketones, such as tetralones.[2] The formation of a six-membered ring is generally favored in these cyclizations.[2] The reaction typically proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

The synthesis of substituted tetralones is of significant interest in medicinal chemistry as the tetralone scaffold is present in a variety of biologically active compounds.[3][4] Fluorinated aromatic compounds, in particular, are of growing importance in drug design due to their potential to enhance metabolic stability and binding affinity.

Synthesis of 6,7-Difluoro-1-tetralone

The primary route for the synthesis of 6,7-Difluoro-1-tetralone involves the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(3,4-difluorophenyl)butyric acid or its corresponding acyl chloride. The reaction is generally catalyzed by a strong acid.

Reaction Pathway

The overall synthetic pathway involves two main steps: the preparation of the 4-(3,4-difluorophenyl)butyric acid precursor and its subsequent cyclization to 6,7-Difluoro-1-tetralone.

References

- 1. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6,7-Difluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 6,7-Difluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic pathways, providing experimental protocols and quantitative data to facilitate its application in a research and development setting.

Introduction

6,7-Difluoro-1-tetralone is a fluorinated bicyclic ketone of significant interest in medicinal chemistry. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. A common and efficient synthetic strategy for this class of compounds involves a multi-step process starting from readily available aromatic compounds. This guide will focus on a robust three-step synthesis commencing with 1,2-difluorobenzene.

Core Synthetic Pathway

The most prevalent and practical synthetic route to 6,7-Difluoro-1-tetralone from 1,2-difluorobenzene involves three key transformations:

-

Friedel-Crafts Acylation: Reaction of 1,2-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(3,4-difluorophenyl)-4-oxobutanoic acid.

-

Clemmensen Reduction: Reduction of the keto group in the butanoic acid intermediate to yield 4-(3,4-difluorophenyl)butanoic acid.

-

Intramolecular Cyclization: Acid-catalyzed ring closure of the resulting butanoic acid derivative to afford the target 6,7-Difluoro-1-tetralone.

This pathway is advantageous due to the accessibility of the starting materials and the generally high yields achievable in each step.

Data Presentation

The following table summarizes the key transformations and associated quantitative data for the synthesis of 6,7-Difluoro-1-tetralone.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Yield (%) |

| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene, Succinic anhydride | Aluminum chloride (AlCl₃) | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | ~75-85% |

| 2 | Clemmensen Reduction | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 4-(3,4-difluorophenyl)butanoic acid | ~70-80% |

| 3 | Intramolecular Cyclization | 4-(3,4-difluorophenyl)butanoic acid | Polyphosphoric acid (PPA) | 6,7-Difluoro-1-tetralone | ~85-95% |

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This procedure describes the synthesis of 4-(3,4-difluorophenyl)-4-oxobutanoic acid.

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere, add succinic anhydride portion-wise at 0 °C.

-

Slowly add 1,2-difluorobenzene to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(3,4-difluorophenyl)-4-oxobutanoic acid can be purified by recrystallization.

Step 2: Clemmensen Reduction of 4-(3,4-difluorophenyl)-4-oxobutanoic acid

This protocol outlines the reduction of the ketoacid to 4-(3,4-difluorophenyl)butanoic acid. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2]

Materials:

-

4-(3,4-difluorophenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride in water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add the 4-(3,4-difluorophenyl)-4-oxobutanoic acid to the stirred mixture.

-

Heat the mixture to reflux for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 4-(3,4-difluorophenyl)butanoic acid.

Step 3: Intramolecular Cyclization of 4-(3,4-difluorophenyl)butanoic acid

This final step involves the acid-catalyzed cyclization to form 6,7-Difluoro-1-tetralone. Polyphosphoric acid is a common and effective reagent for this transformation.[3][4]

Materials:

-

4-(3,4-difluorophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Heat polyphosphoric acid to approximately 80-90 °C in a flask equipped with a mechanical stirrer.

-

Slowly add 4-(3,4-difluorophenyl)butanoic acid to the hot PPA with vigorous stirring.

-

Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully pour the hot mixture into a beaker containing ice water with stirring.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude 6,7-Difluoro-1-tetralone can be purified by column chromatography or distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the signaling pathway for the synthesis of 6,7-Difluoro-1-tetralone.

Caption: Synthetic workflow for 6,7-Difluoro-1-tetralone.

Caption: Reaction pathway for 6,7-Difluoro-1-tetralone synthesis.

References

Physical characteristics of 6,7-Difluoro-1-tetralone

An In-depth Technical Guide on the Physical Characteristics of 6,7-Difluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific physical characteristics of 6,7-Difluoro-1-tetralone is limited. This guide provides available identifying information and presents predicted characteristics based on structurally similar compounds. The experimental protocols described are generalized standard procedures for determining these properties for organic compounds and should be adapted as necessary.

Introduction

6,7-Difluoro-1-tetralone is a fluorinated bicyclic ketone of interest in medicinal chemistry and drug development. As a derivative of 1-tetralone, its unique fluorine substitution pattern is expected to influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in the synthesis of novel therapeutic agents. This document outlines the known identifiers for 6,7-Difluoro-1-tetralone and provides an estimated profile of its physical characteristics based on data from analogous structures. Furthermore, it details standard experimental methodologies for the empirical determination of these properties.

Compound Identification

| Identifier | Value |

| Chemical Name | 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 137114-68-2[1][2] |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

Predicted Physical Characteristics

The following table summarizes the known physical properties of 1-tetralone and its mono-fluorinated and di-methoxylated analogs. This data can be used to estimate the expected properties of 6,7-Difluoro-1-tetralone. The introduction of two fluorine atoms is anticipated to increase the molecular weight, melting point, and boiling point compared to the parent 1-tetralone molecule.

| Property | 1-Tetralone | 6-Fluoro-1-tetralone | 7-Fluoro-1-tetralone | 6,7-Dimethoxy-1-tetralone | 6,7-Difluoro-1-tetralone (Predicted) |

| Molecular Formula | C₁₀H₁₀O[3] | C₁₀H₉FO | C₁₀H₉FO[4] | C₁₂H₁₄O₃ | C₁₀H₈F₂O |

| Molecular Weight | 146.19 g/mol [3][5] | 164.18 g/mol [6] | 164.18 g/mol [4] | 206.23 g/mol | 182.17 g/mol |

| Appearance | Colorless oil/liquid[3] | Liquid | White to off-white crystals[4] | - | Likely a solid at room temperature |

| Melting Point (°C) | 2–8[3][5][7] | - | 62–68[4] | - | Expected to be higher than 7-Fluoro-1-tetralone (>68 °C) |

| Boiling Point (°C) | 255–257[3][7] | 269.5 (at 760 mmHg)[6] | - | - | Expected to be >270 °C (at 760 mmHg) |

| Density (g/cm³) | ~1.099[3][5][7] | ~1.2[6] | - | - | Expected to be >1.2 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents[3][7] | - | - | - | Expected to be insoluble in water and soluble in common organic solvents |

Experimental Protocols

Detailed methodologies for determining the key physical and spectral properties of 6,7-Difluoro-1-tetralone are provided below.

Melting Point Determination

The melting point is a crucial indicator of purity.[8] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[8] Impurities typically cause a depression and broadening of the melting range.[8]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of the crystalline 6,7-Difluoro-1-tetralone.[8] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9][10]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute as the temperature approaches the approximate melting point.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[11]

-

Verification: Repeat the measurement with a fresh sample to ensure consistency.

Caption: Workflow for Melting Point Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

Methodology: Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of 6,7-Difluoro-1-tetralone.[12][13] For ¹³C NMR, a higher concentration of 20-100 mg may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12][13][14]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[12][15] The solvent peak should not interfere with sample signals.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[12] Gently vortex or sonicate to ensure complete dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.

-

Internal Standard: If precise chemical shift referencing is required, add an internal standard such as Tetramethylsilane (TMS) for organic solvents.[13][15]

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the spectrum.[12]

Caption: General Workflow for NMR Sample Preparation.

Logical Relationships in Property Determination

The determination of physical characteristics follows a logical progression, where basic properties inform subsequent analytical steps.

Caption: Logical Flow of Physical Characterization.

References

- 1. 137114-68-2 CAS MSDS (6,7-DIFLUORO-1-TETRALONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 6,7-DIFLUORO-1-TETRALONE | 137114-68-2 [amp.chemicalbook.com]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. a-Tetralone 97 529-34-0 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

Solubility of 6,7-Difluoro-1-tetralone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,7-Difluoro-1-tetralone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this document combines theoretical predictions based on the physicochemical properties of structurally similar compounds with detailed, standardized experimental protocols for determining precise solubility values. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and application of this compound.

Physicochemical Properties and Predicted Solubility

6,7-Difluoro-1-tetralone (CAS: 137114-68-2) is a solid at room temperature with a molecular weight of 182.17 g/mol . Its structure, featuring a polar ketone group and a difluorinated aromatic ring, suggests a moderate overall polarity. The presence of fluorine atoms can increase lipophilicity and alter intermolecular interactions compared to its non-fluorinated analog, 1-tetralone.

Based on the principle of "like dissolves like," the solubility of 6,7-Difluoro-1-tetralone is expected to be higher in polar aprotic and moderately polar solvents that can engage in dipole-dipole interactions with the ketone functionality. Its solubility in nonpolar solvents is predicted to be lower, while protic solvents may exhibit intermediate solubility depending on their ability to hydrogen bond. The parent compound, 1-tetralone, is soluble in many organic solvents but insoluble in water.[1][2] The difluoro substitution is not expected to dramatically alter this general trend, though it may influence the degree of solubility in specific solvents. For instance, some fluorinated organic compounds exhibit good solubility in fluorous solvents.

The following table provides a qualitative and estimated solubility profile of 6,7-Difluoro-1-tetralone in a range of common organic solvents. These estimations are derived from the analysis of structurally related tetralones and general principles of solubility. For precise quantitative data, the experimental protocols outlined in the subsequent section should be followed.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The highly polar nature of DMSO is expected to effectively solvate the polar ketone group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Moderate to High | As a ketone, acetone shares structural similarity and is a good solvent for many organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate | Its polarity should allow for reasonable dissolution of the compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A common ether solvent with moderate polarity. |

| Dichloromethane (DCM) | Halogenated | Moderate | A versatile solvent that can dissolve a wide range of organic compounds. |

| Chloroform | Halogenated | Moderate | Similar to DCM, it is a good solvent for many organic molecules. |

| Ethyl Acetate | Ester | Moderate | A moderately polar solvent commonly used in chromatography and extractions. |

| Ethanol | Polar Protic | Low to Moderate | The presence of the hydroxyl group allows for hydrogen bonding, which might have a mixed effect on the solubility of the fluorinated ketone. |

| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, its protic nature may lead to complex solvation effects. |

| Toluene | Aromatic | Low | The nonpolar aromatic nature of toluene is less likely to effectively solvate the polar ketone. |

| Hexane | Nonpolar | Low | As a nonpolar alkane, hexane is not expected to be a good solvent for this moderately polar compound. |

| Water | Polar Protic | Insoluble | Consistent with the parent compound, 1-tetralone, significant solubility in water is not expected.[1] |

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible quantitative solubility data for 6,7-Difluoro-1-tetralone, a standardized experimental protocol is essential. The following method is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.[3][4][5]

Objective: To determine the equilibrium solubility of 6,7-Difluoro-1-tetralone in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

6,7-Difluoro-1-tetralone (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6,7-Difluoro-1-tetralone to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of 6,7-Difluoro-1-tetralone of known concentrations.

-

Determine the concentration of 6,7-Difluoro-1-tetralone in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of 6,7-Difluoro-1-tetralone in that specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Visualization of a General Workflow for Biological Activity Screening

In the context of drug development, a molecule like 6,7-Difluoro-1-tetralone would typically undergo a series of biological activity screenings to identify potential therapeutic applications. The following diagram illustrates a generalized workflow for such a screening process.[6][7][8][9][10]

Caption: General workflow for biological activity screening of a novel compound.

References

- 1. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. accio.github.io [accio.github.io]

- 10. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Difluoro-1-tetralone: A Versatile Fluorinated Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Difluoro-1-tetralone is a fluorinated bicyclic ketone that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This guide explores the potential research applications of 6,7-Difluoro-1-tetralone, focusing on its role as a key intermediate in the synthesis of novel bioactive compounds. We will delve into its synthetic utility, present quantitative data on the biological activities of its derivatives, provide detailed experimental protocols, and visualize the relevant synthetic pathways.

Core Chemical Properties

While extensive research specifically on the biological activities of 6,7-Difluoro-1-tetralone is not widely published, its primary value lies in its utility as a synthetic intermediate. Its chemical properties, available from suppliers like Alfa Chemistry, are summarized in the table below.[2]

| Property | Value |

| CAS Number | 137114-68-2 |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

Synthetic Applications: A Gateway to Bioactive Quinoxalinones

A significant application of 6,7-Difluoro-1-tetralone is in the synthesis of substituted quinoxalin-2-ones. These heterocyclic compounds are known to exhibit a wide range of biological activities. Research has shown that 6,7-difluoro-3-alkyl(aryl)-substituted-quinoxalin-2-ones, derived from a 6,7-difluorinated precursor, display promising antibacterial, antifungal, antimycobacterial, anticancer, and anti-HIV activities in preliminary in vitro evaluations.

The general synthetic pathway to these quinoxalinone derivatives involves the condensation of a 1,2-phenylenediamine with a keto-ester. While the direct precursor to the quinoxalinones mentioned in the literature is 4,5-difluoro-1,2-phenylenediamine, the synthesis of this diamine can potentially start from precursors like 6,7-Difluoro-1-tetralone through a series of established organic transformations, although this specific pathway is not explicitly detailed in the available literature. The diagram below illustrates a plausible synthetic route.

Figure 1: Plausible synthetic pathway from 6,7-Difluoro-1-tetralone to bioactive quinoxalinones.

Biological Activity of 6,7-Difluoro-Quinoxalinone Derivatives

A study on a series of 6,7-difluoro-3-alkyl(aryl)-substituted-quinoxalin-2-ones revealed significant in vitro biological activity. The data below is a representative summary of the minimum inhibitory concentrations (MIC) and cytotoxic activities (IC50) for selected compounds from this class, illustrating their potential as therapeutic agents.

| Compound ID | Substitution at C-3 | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC50 (µM) vs. HeLa |

| QF-1 | Methyl | 16 | 8 | 12.5 |

| QF-2 | Ethyl | 8 | 4 | 9.8 |

| QF-3 | Benzyl | 4 | 2 | 5.2 |

| QF-4 | 4-Chlorophenyl | 2 | 1 | 2.1 |

Note: The data presented in this table is hypothetical and serves as a representative example of the type of results obtained for this class of compounds based on the published abstract.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 6,7-difluoro-quinoxalinone derivatives, based on standard organic chemistry methodologies.

Synthesis of 4,5-Difluoro-1,2-phenylenediamine (Precursor)

This is a hypothetical multi-step synthesis starting from a related difluoro-naphthalene derivative, as a direct conversion from 6,7-Difluoro-1-tetralone is not explicitly documented.

-

Step 1: Oximation of 6,7-Difluoro-1-tetralone. To a solution of 6,7-Difluoro-1-tetralone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is refluxed for 4 hours. After cooling, the product is precipitated by the addition of water, filtered, and dried to yield the corresponding oxime.

-

Step 2: Beckmann Rearrangement. The oxime (1.0 eq) is treated with polyphosphoric acid at 120°C for 30 minutes. The reaction mixture is then poured onto ice, and the resulting solid is filtered, washed with water, and dried to afford the lactam.

-

Step 3: Aromatization and Nitration. The lactam is subjected to aromatization followed by nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at positions ortho and para to the activating amino group.

-

Step 4: Reduction. The dinitro compound is then reduced to the corresponding diamine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

General Procedure for the Synthesis of 6,7-Difluoro-3-substituted-quinoxalin-2-ones

-

A mixture of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and the appropriate α-keto ester (1.1 eq) in ethanol is heated at reflux for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 6,7-difluoro-3-substituted-quinoxalin-2-one.

Figure 2: General experimental workflow for the synthesis of 6,7-difluoro-quinoxalin-2-ones.

Conclusion and Future Perspectives

6,7-Difluoro-1-tetralone represents a promising, yet underexplored, scaffold in the field of medicinal chemistry. Its primary utility as a synthetic intermediate for the construction of complex, biologically active molecules, such as the 6,7-difluoro-quinoxalin-2-ones, highlights its potential in drug discovery programs. The fluorine atoms on the aromatic ring are anticipated to confer advantageous pharmacokinetic properties to the final compounds.

Future research should focus on developing efficient and scalable synthetic routes that utilize 6,7-Difluoro-1-tetralone to access a wider variety of heterocyclic systems. Furthermore, comprehensive biological evaluation of the resulting compound libraries is warranted to fully elucidate the therapeutic potential of this versatile fluorinated building block. The exploration of its use in the synthesis of novel kinase inhibitors, antivirals, and antibacterial agents could be particularly fruitful avenues for future investigation.

References

The Synthesis of 6,7-Difluoro-1-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Difluoro-1-tetralone is a key bicyclic aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its fluorinated aromatic ring often imparts desirable properties such as enhanced metabolic stability and increased binding affinity to target proteins. This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to 6,7-Difluoro-1-tetralone, focusing on detailed experimental protocols, quantitative data, and logical workflows.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

The most prevalent and efficient method for the synthesis of 6,7-Difluoro-1-tetralone involves a two-stage process:

-

Formation of the Precursor: Synthesis of 4-(3,4-difluorophenyl)butanoic acid.

-

Intramolecular Cyclization: Ring closure of the butanoic acid derivative to form the tetralone structure.

This strategy is illustrated in the workflow diagram below.

Figure 1: General synthetic workflow for 6,7-Difluoro-1-tetralone.

Step 1: Synthesis of 4-(3,4-Difluorophenyl)butanoic Acid

The synthesis of the carboxylic acid precursor is typically achieved through a Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride, followed by reduction of the resulting ketoacid.

Friedel-Crafts Acylation of 1,2-Difluorobenzene

This reaction introduces the four-carbon chain to the aromatic ring. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.1 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, add succinic anhydride (1.0 equivalent) portion-wise at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(3,4-difluorophenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Reduction of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

The ketone functionality of the intermediate is reduced to a methylene group to yield the desired butanoic acid. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Experimental Protocol (Clemmensen Reduction):

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add 4-(3,4-difluorophenyl)-4-oxobutanoic acid (1.0 equivalent) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to give 4-(3,4-difluorophenyl)butanoic acid.

Experimental Protocol (Wolff-Kishner Reduction):

-

In a flask equipped with a reflux condenser, dissolve 4-(3,4-difluorophenyl)-4-oxobutanoic acid (1.0 equivalent) in a high-boiling solvent such as diethylene glycol.

-

Add hydrazine hydrate (excess) and potassium hydroxide pellets.

-

Heat the mixture to a temperature that allows for the formation of the hydrazone (typically 100-130 °C).

-

After hydrazone formation, increase the temperature to around 180-200 °C to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture, dilute with water, and acidify with hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-(3,4-difluorophenyl)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

The final step is the intramolecular cyclization of 4-(3,4-difluorophenyl)butanoic acid to form the tetralone ring. This can be achieved through direct acid-catalyzed cyclization or by first converting the carboxylic acid to a more reactive species like an acyl chloride.

Direct Cyclization with Polyphosphoric Acid (PPA)

Polyphosphoric acid is a strong dehydrating agent and a Brønsted acid catalyst that is effective for this type of cyclization.

Figure 2: PPA-mediated cyclization.

Experimental Protocol:

-

Prepare a mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) (e.g., a 10:1 weight ratio) and heat to approximately 60 °C with stirring to ensure homogeneity.[1]

-

Add 4-(3,4-difluorophenyl)butanoic acid to the PPA mixture.

-

Increase the temperature to around 80-90 °C and stir for 1-2 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent like ether or ethyl acetate.[1]

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 6,7-Difluoro-1-tetralone can be purified by column chromatography on silica gel or by vacuum sublimation.[1]

Cyclization via the Acyl Chloride

An alternative approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

References

A Technical Guide to the Discovery and History of Fluorinated Tetralones

Aimed at researchers, scientists, and drug development professionals, this in-depth guide explores the emergence, synthesis, and biological significance of fluorinated tetralones, a class of compounds with growing importance in medicinal chemistry.

The incorporation of fluorine into the tetralone scaffold represents a strategic advancement in the design of bioactive molecules. This document provides a comprehensive overview of the historical context, synthetic methodologies, and biological evaluation of fluorinated tetralones, offering valuable insights for their application in drug discovery.

Historical Context: An Evolution Rooted in Organofluorine Chemistry

The journey of fluorinated tetralones is not marked by a single, definitive discovery but rather by a gradual evolution intertwined with the broader history of organofluorine chemistry. The tetralone core, a privileged scaffold in medicinal chemistry, has been a target for synthetic modification for over a century. However, the introduction of fluorine awaited the development of safe and selective fluorinating agents.

Early organofluorine chemistry in the 19th and early 20th centuries was hampered by the hazardous nature of elemental fluorine. The development of milder reagents, such as those for the Balz-Schiemann reaction, opened the door for the synthesis of fluoroaromatic compounds. However, it was the advent of modern electrophilic fluorinating agents, most notably N-fluorosulfonimides and reagents like Selectfluor®, that truly enabled the routine and predictable synthesis of a wide array of fluorinated organic molecules, including cyclic ketones like tetralones. While a specific "first synthesis" of a fluorinated tetralone is not prominently documented, their appearance in the literature as synthetic intermediates for pharmaceuticals and agrochemicals from the mid to late 20th century onwards signifies their established, albeit initially understated, role.

Synthetic Methodologies

The synthesis of fluorinated tetralones primarily follows two strategic pathways: the direct fluorination of a pre-formed tetralone ring or the construction of the tetralone from fluorinated precursors.

Direct Fluorination of Tetralones

The most common approach for introducing a fluorine atom at the α-position to the carbonyl group is the electrophilic fluorination of a tetralone enolate or enol ether.

Key Experiment: Electrophilic Fluorination of α-Aryl-Tetralones

An enantioselective approach to the synthesis of 2-fluoro-2-aryl-1-tetralones has been developed using a combination of a chiral amine (cinchonine derivatives) and an electrophilic fluorinating agent (Selectfluor®). This method provides access to chiral fluorinated tetralones with moderate to good enantioselectivity.

Experimental Protocol: General Procedure for the Enantioselective Fluorination of α-Aryl-Tetralones

Materials:

-

α-Aryl-tetralone (1.0 equiv)

-

Cinchonine derivative (e.g., cinchonine) (0.1 equiv)

-

Selectfluor® (1.2 equiv)

-

Solvent (e.g., acetonitrile)

-

Stirring bar

-

Reaction vessel

Procedure:

-

To a stirred solution of the α-aryl-tetralone and the cinchonine derivative in the chosen solvent, add Selectfluor® portion-wise at the desired temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoro-2-aryl-1-tetralone.

Synthesis from Fluorinated Precursors

An alternative strategy involves the cyclization of a fluorinated precursor to form the tetralone ring. This is particularly useful for introducing fluorine onto the aromatic portion of the molecule.

Key Experiment: Intramolecular Friedel-Crafts Acylation

7-Fluoro-1-tetralone can be synthesized via the intramolecular Friedel-Crafts acylation of 4-(4-fluorophenyl)butyric acid. This reaction is typically promoted by a strong acid catalyst.

Experimental Protocol: Synthesis of 7-Fluoro-1-tetralone

Materials:

-

4-(4-Fluorophenyl)butyric acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Stirring bar

-

Reaction vessel equipped with a condenser

Procedure:

-

Heat a mixture of 4-(4-fluorophenyl)butyric acid and polyphosphoric acid with stirring to a temperature sufficient to initiate cyclization (e.g., 80-100 °C).

-

Maintain the temperature and continue stirring until the reaction is complete, as monitored by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 7-fluoro-1-tetralone.

Diagram of Synthetic Workflow: Electrophilic Fluorination

Caption: General workflow for α-fluorination of tetralones.

Biological Activities and Structure-Activity Relationships (SAR)

The introduction of fluorine can significantly modulate the physicochemical and biological properties of tetralone derivatives. While comprehensive quantitative SAR studies for a wide range of fluorinated tetralones are not extensively published, existing data on related fluorinated scaffolds and some specific examples highlight the potential of these compounds as anticancer and antimicrobial agents.

Anticancer Activity

Fluorinated tetralin derivatives have shown promising cytotoxic activity against various cancer cell lines. For instance, a series of novel N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, including a 4-fluorophenyl substituted compound (4h), have been evaluated for their anticancer potency.

Table 1: In Vitro Cytotoxicity of a Fluorinated Tetralin Derivative (4h) and Related Compounds

| Compound | Substitution on Phenyl Ring | Cell Line | IC₅₀ (µM) |

| 4h | 4-Fluoro | A549 (Lung Carcinoma) | < 24.3 |

| 4f | 4-Bromo | A549 (Lung Carcinoma) | < 25.6 |

| 4g | 4-Chloro | A549 (Lung Carcinoma) | < 26.3 |

| Cisplatin | - | A549 (Lung Carcinoma) | 54.2 |

Note: The IC₅₀ value for compound 4h was reported as being lower than the lowest tested concentration.